molecular formula C12H11BrOS B13891896 (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol

(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol

Cat. No.: B13891896
M. Wt: 283.19 g/mol
InChI Key: JDYKNCWLEHYLSM-UHFFFAOYSA-N
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Description

(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol is an organic compound that features a bromophenyl group and a methylthiophenyl group connected through a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol typically involves the reaction of 3-bromobenzaldehyde with 5-methylthiophene-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol is unique due to the combination of bromophenyl and methylthiophenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired .

Properties

Molecular Formula

C12H11BrOS

Molecular Weight

283.19 g/mol

IUPAC Name

(3-bromophenyl)-(5-methylthiophen-2-yl)methanol

InChI

InChI=1S/C12H11BrOS/c1-8-5-6-11(15-8)12(14)9-3-2-4-10(13)7-9/h2-7,12,14H,1H3

InChI Key

JDYKNCWLEHYLSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C2=CC(=CC=C2)Br)O

Origin of Product

United States

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